molecular formula C12H21N3OS B215001 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

货号 B215001
分子量: 255.38 g/mol
InChI 键: GXKXKZGCJMEXPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic master switch that regulates cellular energy homeostasis and plays a crucial role in the regulation of glucose and lipid metabolism. A-769662 has been widely studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.

作用机制

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α subunit and activation of the kinase activity. AMPK activation leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, as well as inhibition of lipogenesis and gluconeogenesis in the liver.
Biochemical and Physiological Effects:
2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and glucose tolerance. 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has also been shown to inhibit lipogenesis and gluconeogenesis in the liver, leading to decreased hepatic glucose output.
In addition to its metabolic effects, 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

实验室实验的优点和局限性

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism and disease. However, 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has some limitations for lab experiments. It is not stable in solution and must be stored and handled carefully to avoid degradation. In addition, 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has low aqueous solubility, making it difficult to administer in vivo.

未来方向

There are a number of future directions for the study of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide. One area of interest is the development of more stable and soluble analogs of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide for in vivo use. Another area of interest is the investigation of the role of AMPK activation in cancer therapy, and the development of combination therapies that utilize 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide to sensitize cancer cells to chemotherapy and radiation therapy. Finally, the potential therapeutic applications of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide in other metabolic disorders such as fatty liver disease and atherosclerosis warrant further investigation.

合成方法

The synthesis of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 2-bromo-N-ethylhexanamide in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction to yield 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide in good yield and purity.

科学研究应用

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has also been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
In addition to its metabolic effects, 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has been shown to have anti-cancer properties. It has been reported to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

属性

产品名称

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

分子式

C12H21N3OS

分子量

255.38 g/mol

IUPAC 名称

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

InChI

InChI=1S/C12H21N3OS/c1-4-7-8-9(5-2)11(16)13-12-15-14-10(6-3)17-12/h9H,4-8H2,1-3H3,(H,13,15,16)

InChI 键

GXKXKZGCJMEXPX-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=NN=C(S1)CC

规范 SMILES

CCCCC(CC)C(=O)NC1=NN=C(S1)CC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。